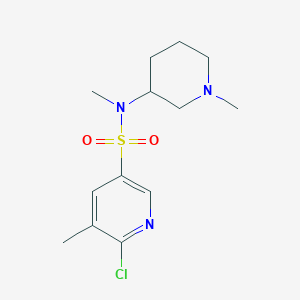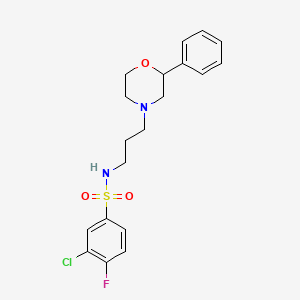
6-Chloro-N,5-dimethyl-N-(1-methylpiperidin-3-YL)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-N,5-dimethyl-N-(1-methylpiperidin-3-YL)pyridine-3-sulfonamide, also known as JNJ-1930942, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Scientific Research Applications
Unusual Electronic Effects in Optically and Magnetically Active Compounds
The study by Edder et al. (2000) showcases the electronic effects of electron-withdrawing sulfonamide groups in self-assembled heterodimetallic d-f podates. These effects include the weakening of sigma-bonding and the enhancement of retro-pi-bonding, demonstrating the compound's role in forming complexes with lanthanide and 3d-block ions. This indicates its potential application in the development of materials with specific optical and magnetic properties (Edder et al., 2000).
Synthesis and Antibacterial Evaluation
Azab et al. (2013) explored the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to use them as antibacterial agents. This study underlines the compound's utility in creating new antibacterial solutions, emphasizing its role in pharmaceutical research and development (Azab et al., 2013).
Reactivity of Substituted Pyridines
The work by Rouchaud et al. (1997) on the reactivity of 2-substituted 3-ethylsulfonylpyridines opens up insights into the compound's chemical behavior, particularly in transformations relevant to synthetic organic chemistry. This research provides a basis for further exploration of its applications in chemical synthesis (Rouchaud et al., 1997).
Development of Biologically Active Compounds
Abdo-Allah et al. (2018) focused on the synthesis of new compounds based on 6-methyluracil-5-sulfochloride and alkylamines, highlighting the potential of sulfonamide derivatives in creating biologically active molecules. This research indicates the versatility of such compounds in generating new substances with possible therapeutic applications (Abdo-Allah et al., 2018).
Molecular Docking and Antimicrobial Screening
Flefel et al. (2018) synthesized and screened novel pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, for antimicrobial and antioxidant activities. Their findings suggest the compound's potential in developing new antimicrobial and antioxidant agents (Flefel et al., 2018).
properties
IUPAC Name |
6-chloro-N,5-dimethyl-N-(1-methylpiperidin-3-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O2S/c1-10-7-12(8-15-13(10)14)20(18,19)17(3)11-5-4-6-16(2)9-11/h7-8,11H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVGXJGHJUPTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)C2CCCN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-phenethylacetamide dioxalate](/img/structure/B2861919.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2861920.png)

![Methyl 2-(4-bromophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B2861922.png)




![N-(3-chloro-4-methylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2861931.png)
![2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2861934.png)
![N-(3-morpholin-4-ylpropyl)-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2861936.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2861937.png)
